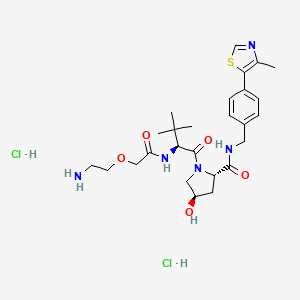

6-Chloro-5-fluoro-N-methylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Agents

A study by Egawa et al. (1984) delved into the synthesis and antibacterial activity of pyridonecarboxylic acids, highlighting the preparation of compounds with substituted cyclic amino groups. This research underlines the potential of such compounds, including those derived from "6-Chloro-5-fluoro-N-methylpyridin-3-amine," to serve as potent antibacterial agents, with specific compounds outperforming existing treatments like enoxacin in both in vitro and in vivo screenings (Egawa et al., 1984).

Nucleophilic Displacement Reactions

Brewis et al. (1974) explored the kinetics of reactions involving substituted α-halogenopyridines, including compounds structurally related to "6-Chloro-5-fluoro-N-methylpyridin-3-amine." The study provides insight into the reactivity of such halogenated pyridines in displacement reactions, shedding light on the influence of basic catalysts and the relative mobility of halogens in nucleophilic aromatic substitution (Brewis et al., 1974).

Chemoselective Amination

Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound sharing similar halogenation patterns with "6-Chloro-5-fluoro-N-methylpyridin-3-amine." This work highlights the selective amination processes that could be applied to similar compounds, demonstrating versatility in synthesizing dihalo adducts and the potential for creating a variety of aminated products (Stroup et al., 2007).

Ring Transformations in Heterocyclic Compounds

Hertog et al. (2010) investigated reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide, revealing interesting ring transformations alongside aminations. This research points to the intricate chemical behavior of halogenated pyridines in reactions that lead to the formation of new heterocyclic structures, potentially opening new avenues for synthesizing novel compounds (Hertog et al., 2010).

Safety and Hazards

The safety and hazards of a compound are typically determined by its hazard statements and precautionary statements. For “6-Fluoro-N-methylpyridin-3-amine”, the hazard statements are H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501, providing guidance on how to handle the compound safely .

Propiedades

IUPAC Name |

6-chloro-5-fluoro-N-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-9-4-2-5(8)6(7)10-3-4/h2-3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBIKZLBQNTLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(N=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

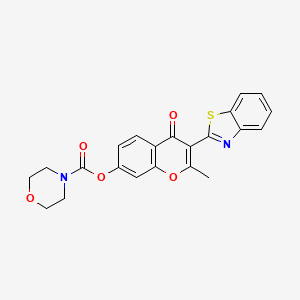

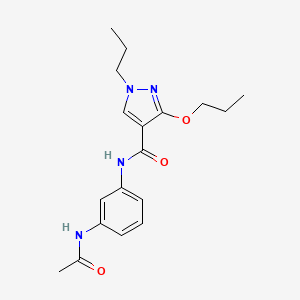

![1-(3-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2817164.png)

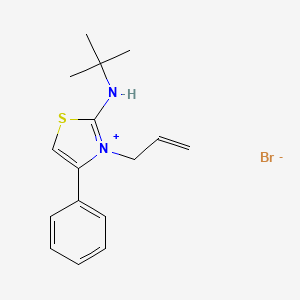

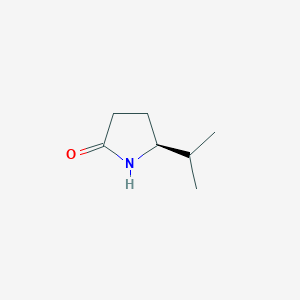

![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)

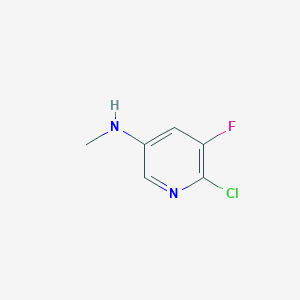

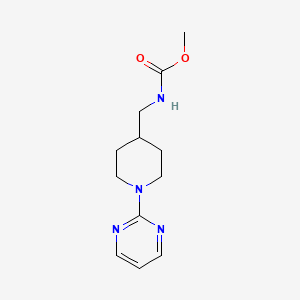

![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)

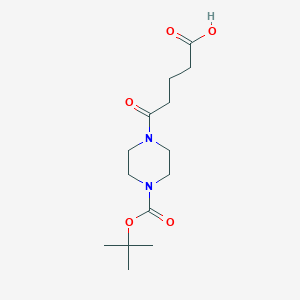

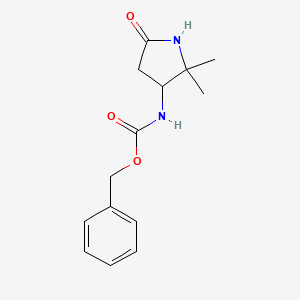

![(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2817175.png)

![Methyl 6-chloro-3-[methyl(4-methylcyclohexyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2817180.png)